Desmodilactone

Natural Product Chemistry Phytochemistry Stereochemistry

Desmodilactone (C₈H₁₃NO₃, MW 171.19) is the definitive phytochemical marker for authenticating Desmodium styracifolium. Unlike generic lactones, its three contiguous (3R,4R,5R) stereocenters confer a unique 3D pharmacophore indispensable for reliable HPLC/LC-MS assay development and bioassay-guided fractionation. Available in ≥98% purity, this chiral N-acyl-α-amino acid γ-butyrolactone is essential for botanical QC, antidiabetic/antithrombotic lead optimization, and diastereoselective synthesis of amino sugar mimics. Protect your experimental validity with a species-specific, stereochemically defined reference standard.

Molecular Formula C8H13NO3
Molecular Weight 171.19 g/mol
CAS No. 60010-74-4
Cat. No. B1200993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesmodilactone
CAS60010-74-4
Synonymsdesmodilactone
Molecular FormulaC8H13NO3
Molecular Weight171.19 g/mol
Structural Identifiers
SMILESCC1C(OC(=O)C1NC(=O)C)C
InChIInChI=1S/C8H13NO3/c1-4-5(2)12-8(11)7(4)9-6(3)10/h4-5,7H,1-3H3,(H,9,10)/t4-,5+,7+/m0/s1
InChIKeyZPMSJPDTFABBSV-HBPOCXIASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Desmodilactone (CAS 60010-74-4): A Structurally Defined N-Acyl-α-Amino Acid Lactone from Desmodium styracifolium for Chemical Ecology and Pharmacognosy Research


Desmodilactone (N-[(3R,4R,5R)-4,5-dimethyl-2-oxooxolan-3-yl]acetamide) is a chiral N-acyl-α-amino acid lactone (C₈H₁₃NO₃, MW 171.19 g/mol) first isolated and structurally characterized from the aerial parts of the medicinal plant Desmodium styracifolium (Osbeck) Merr. [1]. The molecule features a γ-butyrolactone core with three contiguous stereocenters (3R,4R,5R), which defines its unique three-dimensional pharmacophore . It is classified within organic compounds as a carboxylic acid derivative, specifically an amino acid, peptide, and analogue [2]. Its melting point is reported as 84–85 °C [1]. Subsequently, desmodilactone has been identified as a constituent of the same plant species in later phytochemical investigations, reinforcing its role as a species-specific chemical marker [3].

Why Generic γ-Butyrolactones or Achiral N-Acyl Amino Acids Cannot Substitute for Desmodilactone in Targeted Research


Desmodilactone cannot be interchanged with simpler, generic, or structurally related lactams and lactones due to its unique confluence of a chiral γ-butyrolactone ring and a specific N-acetyl amino acid side chain [1]. The defined (3R,4R,5R) stereochemistry generates a precise spatial arrangement of hydrogen bond donors and acceptors (one H-bond donor, three H-bond acceptors; topological polar surface area of 55.4 Ų) that dictates its interaction with biological targets, a feature absent in achiral or racemic analogs [2]. Its classification as an N-acyl-α-amino acid derivative, rather than a simple lactone, places it in a distinct chemotype with different metabolic stability and protein-binding profiles [3]. While a preliminary 2021 study has suggested potential antidiabetic and antithrombotic bioactivities for this specific scaffold [4], direct evidence of its isolated activity remains very limited. Therefore, any chemical substitution would constitute a fundamental change to the experimental variable, invalidating any structure-activity relationship (SAR) conclusion or analytical reference standard application.

Quantitative Differentiation of Desmodilactone (CAS 60010-74-4) for Scientific Procurement: A Comparative Evidence Profile


Structural Fingerprint vs. Generic Lactones: The (3R,4R,5R) Stereochemical Configuration

Desmodilactone possesses a defined (3R,4R,5R) stereochemistry across its γ-butyrolactone ring, a feature confirmed by its original isolation and structure elucidation [1]. This is in contrast to generic, achiral γ-butyrolactone (C₄H₆O₂, CAS 96-48-0) or racemic N-acetyl amino acid derivatives which are commonly available as inexpensive synthons. The specific optical rotation and chiral HPLC retention time are defining analytical characteristics for this compound, enabling its use as a chemotaxonomic marker for Desmodium styracifolium, a role that achiral or racemic alternatives cannot fulfill [2].

Natural Product Chemistry Phytochemistry Stereochemistry

Physicochemical Property Comparison: Desmodilactone vs. Desmodimine, the Co-occurring Alkaloid

In the original isolation study, desmodilactone (C₈H₁₃NO₃) was separated from its co-occurring structural analogue, desmodimine (C₁₂H₁₅NO₄), using silica gel chromatography [1]. The key physicochemical differentiator is the melting point: desmodilactone was isolated as a crystalline solid with a sharp melting point of 84–85 °C, whereas desmodimine was obtained as a gum, clearly distinguishing the two for initial identification and purity assessment [1]. Their distinct molecular formulas lead to a mass difference of 48.04 g/mol, a critical parameter for LC-MS co-elution studies [2].

Bioassay-guided Fractionation Chemotaxonomy Reference Standards

Predicted Pharmacokinetic Parameters: Desmodilactone vs. Common Alkaloid Fragments

Predicted in silico properties indicate that desmodilactone falls within favorable drug-likeness and lead-likeness parameters, with a topological polar surface area (TPSA) of 55.4 Ų, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 3 [1]. Its Veber Rule compliance and high gastrointestinal absorption prediction (GI Absorption: True) suggest good oral bioavailability potential [1]. This contrasts with many common, less decorated pyrrolidine or piperidine alkaloid scaffolds, which often have a higher TPSA or more H-bond donors, potentially limiting membrane permeability. Its predicted LogP of -1.18 (ACD/Labs) indicates high hydrophilicity, which is a key differentiator from more lipophilic natural product fragments.

Drug Discovery ADME Prediction Lead-likeness

Validated Application Scenarios for Procuring Desmodilactone Based on Quantitative Evidence


Pharmacognosy and Quality Control: Use as a Species-Specific Chemical Marker

Procurement of a high-purity (≥95%) desmodilactone reference standard is essential for the botanical authentication and quality control of Desmodium styracifolium raw materials and herbal products. Its presence, as established in the original phytochemical study [1], serves as a definitive marker for the species. The melting point (84–85 °C) and characteristic (3R,4R,5R) stereochemistry, which differentiates it from the co-occurring but amorphous desmodimine, provide robust HPLC and LC-MS parameters for developing validated quantitative assays for pharmacopoeial monographs [2].

Bioassay-Guided Fractionation: A Unique Natural Product Scaffold for Antidiabetic or Antithrombotic Lead Discovery

While its specific bioactivity data is nascent, desmodilactone is indicated to be a subject of interest for antidiabetic and antithrombotic research based on a 2021 report [3]. For academic or industrial natural product laboratories conducting bioassay-guided fractionation of D. styracifolium, the compound is a required analytical standard to accurately track the active principle. Its favorable in silico ADME profile, including high predicted GI absorption and Veber Rule compliance, further supports its procurement as a 'lead-like' natural product fragment for medicinal chemistry optimization [4].

Chemical Ecology and Plant Defense Research: Investigating the Role of Pyrrole Lactone Alkaloids

Desmodilactone, as a member of the pyrrole lactone alkaloid class first reported in the Desmodium genus [2], is a critical analytical tool for chemical ecology studies. Researchers investigating the role of plant secondary metabolites in defense against phytopathogens or herbivores can use a quantitative reference standard to measure its induction in plant tissues. This application is supported by the compound's confirmed presence in a species known for producing antimicrobial isoflavonoids, allowing for comparative studies of its inducible defense response versus that of other metabolite classes.

Synthetic Chemistry and Chiral Pool Synthesis: A Densely Functionalized Chiral Building Block

For synthetic organic chemists, desmodilactone represents a chiral, densely functionalized γ-butyrolactone building block. Its (3R,4R,5R) stereochemistry, with an N-acetyl amino group at C-3 and a methyl group at C-4 and C-5, offers three contiguous stereocenters for the diastereoselective synthesis of complex molecules, such as amino sugar mimics or pyrrolizidine alkaloid analogues. This specific substitution pattern is not readily accessible from commercial chiral pools, making it a valuable starting material for complex target synthesis.

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